L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine

Description

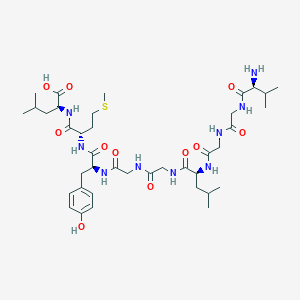

L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine is a synthetic oligopeptide composed of eight amino acid residues: L-valine (Val), two glycines (Gly), L-leucine (Leu), two additional glycines, L-tyrosine (Tyr), L-methionine (Met), and L-leucine. The presence of methionine introduces a sulfur-containing side chain, which may influence redox reactivity or metal-binding capabilities.

Properties

CAS No. |

921202-51-9 |

|---|---|

Molecular Formula |

C39H63N9O11S |

Molecular Weight |

866.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C39H63N9O11S/c1-21(2)14-27(45-32(52)19-42-31(51)18-44-38(57)34(40)23(5)6)35(54)43-17-30(50)41-20-33(53)46-28(16-24-8-10-25(49)11-9-24)37(56)47-26(12-13-60-7)36(55)48-29(39(58)59)15-22(3)4/h8-11,21-23,26-29,34,49H,12-20,40H2,1-7H3,(H,41,50)(H,42,51)(H,43,54)(H,44,57)(H,45,52)(H,46,53)(H,47,56)(H,48,55)(H,58,59)/t26-,27-,28-,29-,34-/m0/s1 |

InChI Key |

XHKQAVNGOPHORK-YADUJKSQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin.

-

- Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) to facilitate the coupling reaction.

-

- Activated amino acids are coupled to the resin-bound peptide chain under mild conditions, ensuring efficient bond formation.

-

- Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid), allowing for the free amino groups to participate in further reactions.

-

- The completed peptide is cleaved from the resin using a cleavage cocktail that typically contains TFA, water, and scavengers like TIS (Triisopropylsilane) to protect sensitive groups during cleavage.

Industrial Production Techniques

In industrial settings, automated peptide synthesizers are often employed to streamline the SPPS process. These machines can perform multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. The use of automation reduces human error and increases reproducibility in peptide synthesis.

Chemical Reactions Involved

Types of Reactions

This compound can undergo various chemical reactions that may affect its stability and functionality:

-

- The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.

-

- Disulfide bonds can be reduced to free thiols using reducing agents such as DTT (Dithiothreitol).

-

- Amino acid residues can be substituted with other amino acids through techniques such as site-directed mutagenesis.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂), performic acid | Mild acidic conditions |

| Reduction | DTT, TCEP (Tris(2-carboxyethyl)phosphine) | Neutral pH |

| Substitution | Site-directed mutagenesis with specific primers | PCR amplification |

Analysis of Preparation Methods

The choice of preparation method significantly influences the yield and purity of this compound. Factors such as coupling efficiency, deprotection strategies, and cleavage conditions must be optimized to minimize truncation products and side reactions.

Optimization Strategies for SPPS

To enhance the efficiency of SPPS for this compound:

Utilize Fmoc-based SPPS with pseudoproline dipeptides at glycine-rich regions to reduce aggregation.

Monitor coupling efficiency using Kaiser tests and implement double couplings for sterically hindered residues like methionine or tyrosine.

Quality Control Measures

Quality control is essential in peptide synthesis to ensure that the final product meets required specifications:

Employ reverse-phase HPLC for purification and quantification of peptide purity.

Use MALDI-TOF mass spectrometry to confirm molecular weight and identify truncation products.

Chemical Reactions Analysis

Types of Reactions

L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (Dithiothreitol).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Muscle Growth and Metabolic Health

Research indicates that peptides similar to L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine can stimulate muscle protein synthesis through the mTORC1 signaling pathway. This pathway is crucial for regulating cell growth and metabolism:

- Mechanism : Activation of mTORC1 leads to increased phosphorylation of downstream targets involved in protein synthesis.

- Effects : Studies have shown that leucine-rich peptides can enhance muscle mass and improve metabolic health in both animal models and human trials .

Neuroprotective Effects

Peptides containing amino acids such as leucine and methionine are being investigated for their neuroprotective properties:

- Autophagy Regulation : Similar compounds have been shown to upregulate autophagy, a process that removes damaged proteins and organelles, thus promoting neuronal health .

- Case Study : In models of traumatic brain injury, treatment with leucine-derived peptides resulted in reduced neuronal death and improved cognitive outcomes .

Muscle Protein Synthesis Enhancement

A study involving leucine supplementation demonstrated significant increases in muscle protein synthesis among participants:

Neuroprotective Effects in Traumatic Brain Injury

Research on N-acetyl-L-leucine, a related compound, showed promising results in neuroprotection:

Mechanism of Action

The mechanism of action of L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine, we compare it with structurally or functionally related peptides from the evidence provided. Key parameters include molecular weight, amino acid composition, solubility, and functional motifs.

Table 1: Structural and Molecular Comparison

Key Observations :

Molecular Weight and Complexity :

- The target compound (~933 g/mol) is smaller than the L-Leucine derivative in (1758.3 g/mol) but larger than the L-Methionine-containing peptide in (782.91 g/mol). This positions it as a mid-sized peptide suitable for studies requiring moderate steric flexibility .

Amino Acid Composition: The four glycine residues in the target compound contrast with the arginine-rich peptide in . Glycine’s lack of a side chain enhances conformational flexibility, whereas arginine’s guanidinium group enables electrostatic interactions (e.g., binding to nucleic acids or acidic proteins) .

Functional Implications :

- The tyrosine residue in the target compound enables UV detection at 280 nm, a feature absent in purely aliphatic or sulfur-containing peptides like the L-Leucine derivative in .

- The alternating hydrophobic and flexible residues may mimic natural signal peptides or transmembrane domains, differentiating it from the more rigid, charged sequences in .

Table 2: Hypothetical Solubility and Stability

Research and Application Context

While specific bioactivity data for the target compound is absent in the evidence, its structural analogs highlight trends:

- Glycine-rich peptides (e.g., ’s Disomotide) are often used as spacers in drug delivery systems or protein engineering due to their flexibility .

- Methionine-containing peptides (e.g., ) may participate in redox reactions or act as antioxidants, though this depends on adjacent residues .

- Tyrosine inclusion (target compound) is critical for phosphorylation studies or receptor-binding assays, as seen in hormone analogs like somatostatin .

Biological Activity

L-Valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionyl-L-leucine is a complex oligopeptide composed of several amino acids. Its structure suggests potential biological activities, particularly in the realms of neurobiology and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and relevant research findings.

Structure and Composition

The compound consists of the following amino acids:

- Valine (Val)

- Glycine (Gly)

- Leucine (Leu)

- Tyrosine (Tyr)

- Methionine (Met)

This structure implies that it may exhibit properties similar to other peptides containing these amino acids, particularly those involved in metabolic regulation and neurotransmission.

-

mTOR Pathway Activation :

- Leucine, a prominent amino acid in this peptide, is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in protein synthesis and cellular growth. Activation of mTOR influences various metabolic processes, including insulin signaling and energy balance .

- Neurotransmitter Activity :

- Regulation of Food Intake :

1. Effects on Metabolism

This compound may have significant implications for metabolic health:

- Insulin Secretion : Leucine has been shown to stimulate insulin secretion from pancreatic beta-cells. This action could be beneficial for individuals with insulin resistance or type 2 diabetes .

- Protein Synthesis : The activation of mTOR by leucine leads to increased protein synthesis in various tissues, including muscle and adipose tissue .

2. Neuroprotective Effects

The neuroactive properties of this compound suggest potential benefits in neurodegenerative conditions:

- Endogenous Opioid Activity : Similar structures have been linked to opioid-like effects, which can provide analgesic benefits and influence mood disorders .

- Cognitive Function : By modulating neurotransmitter levels, it may enhance cognitive functions such as memory and learning.

Table 1: Summary of Research Findings on Leucine and Related Compounds

| Study Reference | Subject | Findings |

|---|---|---|

| Yang et al., 2012 | Diabetic Rats | Leucine supplementation improved insulin sensitivity and reduced hyperglycemia. |

| Cota et al., 2015 | Human Subjects | Central administration of leucine decreased food intake but varied with dietary forms. |

| Tessari et al., 2023 | Obese Individuals | Leucine-enriched diets showed reduced body fat percentage without significant changes in overall weight. |

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of this peptide, and how can potential ambiguities in sequence confirmation be resolved?

- Methodology : Use tandem mass spectrometry (MS/MS) for sequence verification, focusing on fragmentation patterns to distinguish between isobaric residues (e.g., leucine vs. isoleucine). Pair this with nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly for glycine-rich regions where sequence ambiguity may arise due to repetitive motifs. For glycine residues, employ -labeled precursors to enhance NMR signal resolution .

- Experimental Design : Combine Edman degradation for N-terminal sequencing with high-resolution LC-MS for C-terminal analysis. Cross-validate results using computational tools like PeptideRanker to predict potential cleavage sites or misincorporations .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound to minimize truncation products or side reactions?

- Methodology : Use Fmoc-based SPPS with pseudoproline dipeptides at glycine-rich regions (e.g., glycylglycine segments) to reduce aggregation. Monitor coupling efficiency via Kaiser tests and employ double couplings for sterically hindered residues like methionine or tyrosine. Post-synthesis, purify via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

- Data Validation : Compare MALDI-TOF spectra of crude and purified products to identify truncation peaks. Quantify purity using area-under-curve (AUC) analysis at 214 nm .

Advanced Research Questions

Q. What experimental strategies are effective for studying the peptide’s conformational stability under varying pH and temperature conditions?

- Methodology : Perform circular dichroism (CD) spectroscopy across a pH range (2–10) and temperatures (4–80°C) to monitor α-helix or β-sheet transitions. Use dynamic light scattering (DLS) to assess aggregation propensity. For redox-sensitive residues (e.g., methionine), include reducing agents (e.g., TCEP) in buffers to prevent oxidation artifacts .

- Contradiction Analysis : If CD data conflicts with computational predictions (e.g., from Rosetta or GROMACS), validate using small-angle X-ray scattering (SAXS) to resolve tertiary structure discrepancies .

Q. How can researchers design assays to evaluate the peptide’s bioactivity, particularly its interaction with membrane-bound receptors or enzymes?

- Methodology : Use surface plasmon resonance (SPR) with lipid bilayers to study binding kinetics to transmembrane targets (e.g., GPCRs). For enzymatic assays, employ fluorescence-based substrates (e.g., FRET probes) to monitor cleavage or modification rates. Include negative controls with scrambled sequences to rule out nonspecific interactions .

- Data Interpretation : Normalize activity data against known reference peptides (e.g., bradykinin or angiotensin analogs) and apply Hill equation modeling to determine cooperative binding effects .

Q. What are the key considerations for reconciling conflicting stability data between in vitro and in vivo studies?

- Methodology : Perform parallel stability assays in simulated physiological fluids (e.g., PBS with protease inhibitors) and cell lysates. Use -labeled methionine residues to track degradation products via autoradiography. Cross-reference with mass spectrometry to identify proteolytic cleavage sites .

- Contradiction Resolution : If in vivo half-life is shorter than in vitro predictions, evaluate the role of serum proteins (e.g., albumin binding) using equilibrium dialysis or microscale thermophoresis (MST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.